(4-(Furan-2-YL)quinolin-7-YL)methanol

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

(4-(Furan-2-YL)quinolin-7-YL)methanol (CAS: 1427501-44-7) is a synthetic heterocyclic building block with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol. It features a quinoline core substituted at the C-4 position with a furan-2-yl ring and at the C-7 position with a hydroxymethyl group.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B11881817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Furan-2-YL)quinolin-7-YL)methanol
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO
InChIInChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2
InChIKeySLDZDWKKDXFWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-(Furan-2-YL)quinolin-7-YL)methanol (CAS 1427501-44-7): A Key Furoquinoline Intermediate


(4-(Furan-2-YL)quinolin-7-YL)methanol (CAS: 1427501-44-7) is a synthetic heterocyclic building block with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It features a quinoline core substituted at the C-4 position with a furan-2-yl ring and at the C-7 position with a hydroxymethyl group . This compound belongs to the furoquinoline class, a scaffold recognized for its presence in biologically active molecules, including anticancer and anti-inflammatory agents [1]. It is commercially available for research and development purposes, typically at a purity of 97% .

Why (4-(Furan-2-YL)quinolin-7-YL)methanol Cannot Be Replaced by Generic Quinoline Analogs


Simple substitution of (4-(Furan-2-YL)quinolin-7-YL)methanol with other quinoline-methanol analogs or regioisomers is not scientifically valid due to the profound impact of its specific substitution pattern on molecular recognition. The electronic and steric properties of the furan-2-yl group at the C-4 position, compared to a furan-3-yl regioisomer, can alter key drug-likeness parameters like lipophilicity (LogP) and topological polar surface area (TPSA) [1]. The presence of a hydroxymethyl moiety provides a critical synthetic handle for further derivatization into pharmacologically active cores like furoquinolinediones, which are not accessible from simple, non-functionalized quinoline precursors , [2].

Quantitative Evidence for Selecting (4-(Furan-2-YL)quinolin-7-YL)methanol Over Close Analogs


Regiochemical Differentiation: Furan-2-yl vs Furan-3-yl Substitution on Physicochemical Profile

The target compound, with a furan-2-yl group, exhibits distinct physicochemical properties from its furan-3-yl regioisomer, [4-(furan-3-yl)quinolin-7-yl]methanol (CAS: 168154-44-7). While both share an identical molecular weight (225.24 g/mol) and formula (C14H11NO2), the difference in connectivity leads to variations in key drug-likeness parameters. The furan-3-yl regioisomer has a reported computed XlogP of 2 and features 3 hydrogen bond acceptors [1]. In contrast, the furan-2-yl isomer, where the oxygen atom is adjacent to the point of attachment, presents a different electronic distribution, which can significantly influence target binding affinity and metabolic stability. This subtle structural change is a critical SAR (Structure-Activity Relationship) parameter in optimizing lead compounds [2].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Class-Level Anticancer Activity Superiority of Furan-2-yl Quinolines

A class of quinoline-3-carboxamide EGFR inhibitors demonstrated that the presence of a furan moiety significantly impacts potency. The most potent compound in that series, derivative 5o, which contains a furan substituent, showed an EGFR IC50 of 2.61 µM, representing a 2-fold improvement in activity over the parent compound III (EGFR IC50 = 5.283 µM) [1]. Furthermore, a related series of furan C-2 quinoline coupled 1,2,4-triazole hybrids (FQT) exhibited potent cytotoxic activity. The most active compounds (7a, 7b, 7c, 7k) displayed IC50 values against melanoma A375 cells ranging from 2.9 to 7.8 µg/mL and against breast cancer MDA-MB-231 cells from 6.2 to 11.3 µg/mL [2]. This class-level evidence supports the selection of (4-(Furan-2-YL)quinolin-7-YL)methanol as a key intermediate for developing anticancer candidates, where the furan-2-yl motif is a confirmed pharmacophore for enhanced activity compared to non-furanyl analogs.

Anticancer Agents Cytotoxicity Kinase Inhibition

Synthetic Versatility as a Key Intermediate for Furoquinolinedione Inhibitors

The hydroxymethyl group at the C-7 position of (4-(Furan-2-YL)quinolin-7-YL)methanol provides a crucial synthetic handle that is absent in simpler quinoline or furan-only building blocks . This functionality can be selectively oxidized to an aldehyde or further derivatized to generate furoquinolinedione scaffolds. Patents describe furoquinolinediones as inhibitors of TDP2, a validated anticancer target [1]. This contrasts with compounds like (quinolin-7-yl)methanol (CAS: 39982-49-5), which lacks the C-4 furan substituent and therefore cannot be used to construct the complete fused tricyclic core . This synthetic advantage makes the target compound a non-substitutable intermediate for accessing a protected and commercially relevant chemical space.

Synthetic Chemistry TDP2 Inhibitors Patent Landscape

Validated Application Scenarios for (4-(Furan-2-YL)quinolin-7-YL)methanol in Research and Industry


Lead Optimization in Kinase Inhibitor Programs

As evidenced by the potent EGFR inhibition shown by furan-containing quinoline-3-carboxamides, (4-(Furan-2-YL)quinolin-7-YL)methanol can be used as a key starting material to synthesize and optimize next-generation kinase inhibitors [1]. The furan-2-yl motif is a validated pharmacophore for enhancing target binding affinity compared to parent scaffolds lacking this group.

Design of DNA-Targeting Cytotoxic Agents

Furan C-2 quinoline hybrids have demonstrated complete DNA cleavage at 100 µg/mL and potent, low-micromolar cytotoxicity in melanoma and breast cancer cell lines [2]. This positions (4-(Furan-2-YL)quinolin-7-YL)methanol as a preferred intermediate for developing new chemical entities with a multimodal anticancer mechanism, combining DNA interaction with kinase inhibition.

Synthesis of Fused Tricyclic Furoquinolinediones

The compound's strategically positioned furan and hydroxymethyl groups allow for direct synthetic elaboration into furoquinolinedione scaffolds, which are covered by active patents as TDP2 inhibitors [3], . This represents a clear, defensible intellectual property-driven application that cannot be achieved with simpler, non-functionalized quinoline analogs.

Quote Request

Request a Quote for (4-(Furan-2-YL)quinolin-7-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.